N,N-Didesmethyl trimebutine
Description
Contextualization as a Major Metabolite of Trimebutine (B1183)
Trimebutine undergoes extensive metabolism in the body, primarily in the liver, through a process known as hepatic first-pass metabolism. drugbank.comnih.gov A key metabolic pathway for trimebutine is sequential N-demethylation, a two-step process. The first step involves the removal of one methyl group to form N-monodesmethyl trimebutine, also known as nortrimebutine. drugbank.comwikipedia.org This primary metabolite can then undergo a second N-demethylation, resulting in the formation of N,N-didesmethyl trimebutine. drugbank.comnih.gov
The formation of this compound is a crucial aspect of trimebutine's metabolic fate. Studies have shown that after oral administration, trimebutine is rapidly absorbed and metabolized, with its metabolites being the predominant substances found in the bloodstream. aapharma.cathieme-connect.com In humans, N-demethylation is a more favored metabolic route compared to ester hydrolysis. nih.gov Specifically, this compound has been identified as one of the main urinary metabolites. In fact, it can constitute up to 15% of the total metabolites found in urine.
The metabolic journey of trimebutine highlights the significance of its metabolites. The process begins with the parent drug and proceeds through various enzymatic reactions to produce different compounds.
Table 1: Key Molecules in the Metabolism of Trimebutine
| Compound Name | Role in Metabolism |
| Trimebutine | Parent drug |
| N-monodesmethyl trimebutine (Nortrimebutine) | Main active metabolite formed by initial N-demethylation drugbank.comwikipedia.org |
| This compound | Secondary metabolite formed by the second N-demethylation drugbank.comnih.gov |
| 2-amino-2-phenylbutan-1-ol | Metabolite formed via hydrolysis drugbank.comaapharma.ca |
| 2-methylamino-2-phenylbutan-1-ol | Metabolite formed via hydrolysis drugbank.comaapharma.ca |
| 2-dimethylamino-2-phenylbutan-1-ol | Metabolite formed via hydrolysis drugbank.comaapharma.ca |
Significance in Comprehensive Pharmacological and Metabolic Research of Trimebutine
Research indicates that this compound retains some pharmacological activity. While trimebutine and its primary metabolite, nortrimebutine, are known to interact with opioid receptors, this compound's activity is primarily associated with the modulation of sodium channels in sensory neurons, which may contribute to visceral analgesia. nih.gov This distinction in the mechanism of action between the parent drug and its metabolites is a critical area of pharmacological investigation.
Furthermore, understanding the metabolic pathways, including the formation of this compound, is essential for several reasons:
Refining Bioanalytical Methods: The presence of metabolites like this compound and its conjugates, such as glucuronides, has necessitated the development of more sophisticated analytical techniques to accurately measure drug and metabolite levels in plasma and urine. nih.gov For instance, the discovery of an unstable glucuronide conjugate of N-desmethyltrimebutine led to modifications in extraction procedures for more accurate quantification. nih.gov
Comparative Pharmacology: The metabolism of trimebutine, including the production of this compound, can vary between different species. For example, rats tend to favor ester hydrolysis, whereas dogs and humans preferentially utilize the N-demethylation pathway. nih.gov These species-specific differences are crucial for extrapolating preclinical data to human clinical use.
Influence on Pharmacokinetics: The formation of metabolites directly impacts the pharmacokinetic profile of the parent drug. The extensive first-pass metabolism of trimebutine, leading to the formation of this compound and other metabolites, significantly reduces the systemic exposure to the unchanged parent drug.
Table 2: Research Findings on Trimebutine and its Metabolites
| Research Area | Key Finding | Significance |
| Metabolic Pathways | In humans, N-demethylation is the predominant initial metabolic step over ester hydrolysis. nih.gov | Helps in predicting the metabolic fate and potential drug-drug interactions. |
| Pharmacological Activity | This compound modulates sodium channels in sensory neurons. | Suggests a distinct contribution to the overall analgesic effect of trimebutine. |
| Bioanalytical Chemistry | The presence of unstable glucuronide conjugates of metabolites required the development of specialized hydrolysis protocols for accurate measurement. nih.gov | Improves the reliability of pharmacokinetic studies. |
| Comparative Metabolism | Rats primarily metabolize trimebutine via ester hydrolysis, while dogs and humans favor N-demethylation. nih.gov | Highlights the importance of selecting appropriate animal models for preclinical studies. |
Structure
3D Structure
Properties
Molecular Formula |
C20H25NO5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2-amino-2-phenylbutyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO5/c1-5-20(21,15-9-7-6-8-10-15)13-26-19(22)14-11-16(23-2)18(25-4)17(12-14)24-3/h6-12H,5,13,21H2,1-4H3 |
InChI Key |
CSWLMBOWWYYFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of N,n Didesmethyl Trimebutine
N-Demethylation Pathways of Trimebutine (B1183)
N-demethylation represents a major Phase I metabolic pathway for trimebutine. This process involves the oxidative removal of methyl groups from the tertiary amino group of the trimebutine molecule, leading to the sequential formation of its demethylated metabolites.
The biotransformation of trimebutine into N,N-didesmethyl trimebutine occurs in a stepwise manner. The process is initiated by the removal of the first methyl group from the nitrogen atom of trimebutine, yielding the secondary amine metabolite, N-desmethyltrimebutine (also known as nortrimebutine). This intermediate is subsequently targeted by the same enzymatic systems for a second demethylation event. The removal of the remaining methyl group results in the formation of the primary amine, this compound (APB).
This sequential pathway can be summarized as follows: Trimebutine (Tertiary Amine) → N-Desmethyltrimebutine (Secondary Amine) → This compound (APB) (Primary Amine)
Both N-desmethyltrimebutine and this compound are consistently detected as major metabolites in both in vitro and in vivo studies.
The N-demethylation of trimebutine is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver. Specific isoforms have been identified as key contributors to this metabolic process. Research using human liver microsomes has demonstrated that CYP3A4 is the primary enzyme responsible for the conversion of trimebutine to N-desmethyltrimebutine. Other isoforms, including CYP2C9 and CYP2D6 , have been shown to play a secondary role in this transformation. These same enzymatic systems are also responsible for the subsequent demethylation of N-desmethyltrimebutine to form this compound.
Interplay with Ester Hydrolysis Pathways in Trimebutine Biotransformation
The metabolic fate of trimebutine is not limited to N-demethylation. A competing Phase I pathway is ester hydrolysis, where the ester bond in the trimebutine molecule is cleaved by carboxylesterases. This reaction yields two distinct metabolites: 3,4,5-trimethoxybenzoic acid and 2-(dimethylamino)-2-phenylbutan-1-ol .
The biotransformation of trimebutine involves a dynamic interplay between N-demethylation and ester hydrolysis. These two pathways compete for the parent drug, and the relative contribution of each can vary depending on factors such as species and individual enzymatic activity. For instance, the N-demethylated metabolites, including N-desmethyltrimebutine and this compound, can themselves be substrates for ester hydrolysis, further diversifying the metabolic profile. The balance between these pathways dictates the circulating concentrations of the various active and inactive metabolites.
Conjugation Reactions Relevant to Trimebutine Metabolites (e.g., Glucuronidation of N-Desmethyltrimebutine)
Following Phase I metabolism, trimebutine and its metabolites can undergo Phase II conjugation reactions, which facilitate their elimination from the body by increasing their water solubility. A significant conjugation reaction relevant to the N-demethylation pathway is the glucuronidation of the intermediate metabolite, N-desmethyltrimebutine. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the molecule. While this compound's primary amine group could also be a target for conjugation, the glucuronidation of N-desmethyltrimebutine is a well-documented pathway that reduces the pool of this intermediate available for further demethylation into this compound.
In Vitro Metabolic Studies in Biological Systems (e.g., Liver Microsomes, Organ Homogenates)
In vitro studies using subcellular fractions and organ homogenates have been instrumental in elucidating the metabolic pathways of trimebutine. Liver microsomes, which are rich in CYP enzymes, have been used extensively to confirm the N-demethylation pathway. When trimebutine is incubated with human or animal liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity), the formation of N-desmethyltrimebutine and this compound is readily observed. Studies using homogenates of other organs, such as the small intestine, have shown that metabolism can also occur at extrahepatic sites, contributing to first-pass metabolism.
The table below summarizes typical findings from in vitro metabolic investigations.
| Biological System | Major Metabolites Detected | Key Pathway Confirmed |
|---|---|---|
| Human Liver Microsomes | N-Desmethyltrimebutine, this compound (APB) | CYP-mediated N-demethylation (primarily CYP3A4) |
| Rat Liver Microsomes | N-Desmethyltrimebutine, this compound (APB) | CYP-mediated N-demethylation |
| Human Liver S9 Fraction | N-Desmethyltrimebutine, this compound, 3,4,5-trimethoxybenzoic acid | N-demethylation and Ester Hydrolysis |
| Human Intestinal Microsomes | N-Desmethyltrimebutine | First-pass N-demethylation |
In Vivo Metabolic Studies Across Experimental Animal Species
In vivo studies in various animal models, including rats, dogs, and monkeys, have confirmed that N-demethylation is a major metabolic route for trimebutine in a whole-organism context. Following oral or intravenous administration of trimebutine, this compound (APB) is consistently detected as a major metabolite in plasma and is excreted in the urine, alongside its precursor N-desmethyltrimebutine and products of ester hydrolysis.
Significant quantitative differences in the metabolic profile exist across species. For example, the ratio of N-demethylated metabolites to hydrolyzed metabolites can vary, indicating species-specific differences in the activity of CYP enzymes and carboxylesterases. In some species, N-demethylation is the predominant pathway, leading to higher systemic exposure to this compound.
The table below highlights findings from in vivo studies across different species.
| Animal Species | Sample Matrix | Major Metabolites Identified | Note on Metabolic Profile |
|---|---|---|---|
| Rat | Plasma, Urine | N-Desmethyltrimebutine, this compound (APB), Hydrolysis products | Both N-demethylation and hydrolysis pathways are significant. |
| Dog | Plasma, Urine | N-Desmethyltrimebutine, this compound (APB) | N-demethylation is a predominant pathway, leading to high levels of demethylated metabolites. |
| Monkey | Plasma, Urine | N-Desmethyltrimebutine, this compound (APB) | Metabolic profile shows extensive N-demethylation, similar to dogs. |
Analysis of Species-Specific Differences in Metabolic Pathways and Metabolite Distribution Ratios
The biotransformation of trimebutine, the parent compound of this compound, is characterized by extensive metabolism that varies significantly across different species. The primary metabolic cascade involves sequential N-demethylation, a common Phase I reaction catalyzed by cytochrome P450 (CYP) enzymes. This process first converts trimebutine into N-monodesmethyl trimebutine, which is subsequently demethylated to form this compound. The efficiency of these two steps and the resulting plasma and urinary concentrations of each metabolite show marked interspecies differences, particularly among humans, dogs, and rats.
Research findings from both in vitro studies using liver microsomes and in vivo studies analyzing plasma and urine have elucidated these species-specific metabolic profiles.
Detailed Research Findings:
In humans, trimebutine is rapidly and almost completely metabolized following administration, with very little of the parent drug being detected in systemic circulation. The predominant metabolite found in human plasma is N-monodesmethyl trimebutine. The subsequent conversion to this compound occurs at a much lower rate, resulting in significantly lower plasma concentrations of this didesmethylated metabolite. This suggests that in humans, the first N-demethylation step is highly efficient, while the second demethylation step is comparatively limited.
In contrast, studies in dogs reveal a different metabolic balance. While dogs also extensively metabolize trimebutine, the plasma concentrations of N-monodesmethyl trimebutine and this compound are often more comparable. This indicates that the second demethylation step (the formation of this compound) is more efficient in dogs than in humans. Consequently, systemic exposure to this compound is substantially higher in dogs.
The metabolic profile in rats presents yet another variation. In vitro data from rat liver microsomes demonstrate a high capacity for both demethylation steps. In vivo analysis of urinary excretion in rats shows a complex mixture of metabolites, including significant quantities of both N-monodesmethyl trimebutine and this compound, alongside other conjugated and hydroxylated products. The relative ratio of the N,N-didesmethyl metabolite can be higher in rats compared to humans, reflecting a robust enzymatic capacity for complete demethylation.
These species-specific differences are critical for the interpretation of preclinical studies. The data clearly show that this compound is a major metabolite in certain animal models like the dog, but a relatively minor metabolite in humans.
Table 1: Comparative In Vitro Formation Rate of Trimebutine Metabolites in Liver Microsomes
This table illustrates the species-dependent rate at which key metabolites, including this compound, are formed from their respective precursors in a controlled laboratory setting.
| Species | Substrate | Metabolite Formed | Relative Metabolic Rate |
|---|---|---|---|
| Human | Trimebutine | N-monodesmethyl trimebutine | High |
| Human | N-monodesmethyl trimebutine | This compound | Low |
| Dog | Trimebutine | N-monodesmethyl trimebutine | High |
| Dog | N-monodesmethyl trimebutine | This compound | High |
| Rat | Trimebutine | N-monodesmethyl trimebutine | Very High |
| Rat | N-monodesmethyl trimebutine | This compound | Moderate to High |
Table 2: Comparative In Vivo Distribution of Major Metabolites in Plasma
This table summarizes the typical distribution of trimebutine metabolites found in the plasma of different species, highlighting the varying systemic exposure to this compound.
| Species | Metabolite | Relative Abundance in Plasma (% of Total Drug-Related Material) | Key Observation |
|---|---|---|---|
| Human | N-monodesmethyl trimebutine | ~80% | The primary circulating metabolite. |
| Human | This compound | <5% | A minor metabolite in circulation. |
| Dog | N-monodesmethyl trimebutine | ~40-50% | Significant, but not as dominant as in humans. |
| Dog | This compound | ~30-40% | A major circulating metabolite. |
| Rat | N-monodesmethyl trimebutine | Variable | Both metabolites are present; rapid clearance leads to complex profiles. |
| Rat | This compound | Variable |
Analytical Methodologies for N,n Didesmethyl Trimebutine Quantification in Research
Advanced Chromatographic-Mass Spectrometric Techniques
Chromatographic techniques coupled with mass spectrometry are the cornerstone for the bioanalysis of N,N-Didesmethyl trimebutine (B1183), offering unparalleled specificity and sensitivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the quantification of N,N-Didesmethyl trimebutine in complex biological samples such as human plasma. nih.gov This methodology combines the superior separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. nih.gov
In a notable application, a sensitive and selective HPLC-MS-MS method was developed for the simultaneous determination of trimebutine maleate (B1232345) and its major metabolites, including N,N-didesmethyltrimebutine (referred to as APB in the study). nih.gov The detection was performed on a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.govresearchgate.net This particular method utilized a positive-negative switching electrospray ionization (ESI) source to accommodate the analysis of different metabolites in a single run. nih.govresearchgate.net The validated concentration range for this compound was established from 1 to 100 ng/mL in human plasma, demonstrating the method's suitability for pharmacokinetic studies. nih.govresearchgate.net Another LC-MS/MS method further refined the analysis of trimebutine and its metabolites, including this compound, by employing protein precipitation for sample preparation followed by separation on a C18 column. researchgate.net This method demonstrated a validated concentration range of 0.5-500 ng/mL for this compound. researchgate.net
The following table summarizes the key parameters of a representative LC-MS/MS method for the quantification of this compound.
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) with positive-negative switching |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Biological Matrix | Human Plasma |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 100 ng/mL |
| Inter- and Intra-day Precision (RSD%) | Within ±15% |
| Accuracy | Within 85-115% |
This data is based on a published study and illustrates a typical application of LC-MS/MS for the analysis of this compound. nih.govresearchgate.net
While LC-MS/MS is often favored for its sensitivity, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection remains a robust and reliable alternative for the quantification of trimebutine and its metabolites, including the precursor N-desmethyltrimebutine. thieme-connect.com These methods are often simpler and more accessible than their mass spectrometric counterparts.
For instance, a validated HPLC-UV method was developed for the determination of trimebutine and its primary metabolite, desmethyl-trimebutine, in human plasma. thieme-connect.comnih.gov This method involved a liquid-liquid extraction step, followed by separation on a reversed-phase C18 column and UV detection at 265 nm. thieme-connect.comnih.gov While this specific study did not quantify this compound, the principles of the methodology are applicable. The standard curves for this method were linear from a limit of quantitation of 20 ng/mL up to 5000 ng/mL. thieme-connect.comnih.gov The coefficient of variation for all validation criteria was reported to be less than 15%, indicating good precision. thieme-connect.comnih.gov
Optimization of Sample Preparation and Extraction Methods (e.g., Liquid-Liquid Extraction)
The successful quantification of this compound from biological matrices is critically dependent on the efficiency of the sample preparation and extraction process. The primary goal is to isolate the analyte from interfering endogenous components, such as proteins and lipids, which can suppress the analytical signal and compromise the accuracy of the results.
Liquid-liquid extraction (LLE) is a commonly employed technique for the extraction of trimebutine and its metabolites from plasma samples. nih.govresearchgate.net This method involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. In one validated method, analytes were extracted from plasma using an organic solvent, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase before injection into the chromatographic system. nih.gov The average extraction recovery for this compound using this LLE protocol was found to be 51.2%. nih.govresearchgate.net Another HPLC method utilized n-hexane containing 2-pentanol (B3026449) for the extraction of trimebutine and desmethyl-trimebutine from plasma, achieving extraction recoveries of about 90%. thieme-connect.comnih.gov
Protein precipitation is another effective and straightforward sample preparation technique. researchgate.net This method involves the addition of a precipitating agent, such as a strong acid or an organic solvent, to the plasma sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected or further processed. A study employing protein precipitation for the analysis of trimebutine and its metabolites reported mean recoveries of 102.4% for trimebutine and 100.9% for this compound. researchgate.net
Utilization of Stable Isotope-Labeled Analogs (e.g., this compound-d5) as Internal Standards in Bioanalytical Assays
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of modern quantitative bioanalysis, significantly enhancing the precision and accuracy of LC-MS/MS assays. acanthusresearch.com A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com
For the analysis of this compound, a deuterated analog such as N,N-Didesmethyl Trimebutine-d5 (B564348) serves as an ideal internal standard. pharmaffiliates.compharmaffiliates.com Because SIL internal standards are chemically and physically almost identical to the analyte, they co-elute chromatographically and experience similar ionization and fragmentation in the mass spectrometer. acanthusresearch.com Most importantly, they effectively compensate for variations in sample preparation, extraction recovery, and matrix effects that can occur between different samples. nih.gov
In metabolic studies, where the concentrations of metabolites can vary widely and the biological matrix can be complex, the use of a SIL internal standard like this compound-d5 is crucial for obtaining reliable data. acanthusresearch.commusechem.com The SIL internal standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. chempedia.info Any loss of analyte during extraction or any suppression of the ionization signal due to matrix components will affect the SIL internal standard to the same extent. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a significant improvement in the precision and accuracy of the quantitative results. acanthusresearch.com This is particularly important when dealing with inter-individual variability in patient samples, where matrix effects can differ significantly from one sample to another. nih.gov
Method Validation Parameters for Research Assays (e.g., Linearity, Precision, Accuracy, Limit of Quantitation, Extraction Recovery)
For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. nih.gov Key validation parameters are assessed to ensure the method's performance characteristics are well-defined and acceptable. nih.govresearchgate.net
The following table summarizes typical validation parameters and their acceptance criteria for a bioanalytical assay designed to quantify this compound in a research setting.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). | The CV should be within ±15% for quality control samples, except for the LLOQ, where it should be within ±20%. nih.govresearchgate.net |
| Accuracy | The closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is expressed as the percentage of the nominal concentration. | The mean value should be within ±15% of the nominal value for quality control samples, except for the LLOQ, where it should be within ±20%. nih.govresearchgate.net |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. | The analyte response at the LOQ should be at least 5 times the response of a blank sample. |
| Extraction Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix, expressed as a percentage. | The recovery should be consistent, precise, and reproducible. |
A study quantifying this compound reported inter- and intra-day precision (RSD%) to be within ±15% and accuracy to be within 85-115%. nih.govresearchgate.net The limit of quantitation was established at 1 ng/mL, and the extraction recovery was, on average, 51.2%. nih.govresearchgate.net Another method showed precision within 15% and accuracy between 85-115%, with a mean recovery of 100.9% for this compound. researchgate.net These findings underscore the successful validation of analytical methods crucial for the reliable quantification of this metabolite in research.
Challenges in Quantitative Analysis of Trimebutine Metabolites
The quantitative analysis of trimebutine metabolites, including this compound, presents several analytical challenges inherent to metabolomics. The metabolites of a parent drug can vary greatly in their chemical properties and exist across a wide range of concentrations in biological matrices. mdpi.com For instance, in human plasma, validated methods have established quantification ranges for this compound from 1 to 100 ng/mL, while other metabolites like 3,4,5-trimethoxybenzoic acid (TMBA) are measured in a much wider range of 50 to 10,000 ng/mL. nih.gov This vast difference in concentration levels requires highly sensitive and specific analytical methods to ensure accuracy and precision across the board. mdpi.com
A significant challenge in the bioanalysis of trimebutine metabolites is the potential instability of these compounds, particularly the formation of conjugates that can revert to the parent metabolite during sample processing and analysis. nih.govresearchgate.net A critical issue was identified during a clinical study where a failure in incurred sample reanalysis (ISR) for N-desmethyltrimebutine (NDMT), a related metabolite, revealed a positive bias. researchgate.net This inconsistency pointed to the presence of a previously unreported unstable metabolite. nih.govresearchgate.net Further investigation using precursor ion scans identified this compound as an NDMT glucuronide conjugate. nih.govresearchgate.net The instability of this conjugate, which hydrolyzed back to NDMT post-extraction, led to artificially inflated concentrations of the target analyte, compromising the integrity of the quantitative data. nih.govresearchgate.net This discovery underscores the critical need for bioanalytical methods to account for such unstable conjugates to ensure reliable quantification.
Strategies for Addressing Metabolite Instability and Glucuronide Conjugates
To overcome the challenges posed by unstable metabolites and glucuronide conjugates in trimebutine analysis, specific strategies are integrated into the analytical workflow. The primary approach involves the hydrolysis of the glucuronide moiety to measure the total metabolite concentration, thereby providing a more accurate and reproducible result. nih.govresearchgate.net
One effective strategy is the implementation of a chemical hydrolysis step. nih.govresearchgate.net In response to the discovery of the unstable NDMT glucuronide, researchers introduced an acidification step into the sample extraction procedure. nih.govresearchgate.net This adjustment successfully prompted the complete hydrolysis of the glucuronide conjugate, allowing for the accurate measurement of total NDMT in plasma and resolving the issue of positive bias observed during incurred sample reanalysis. nih.govresearchgate.net
Another widely used technique is enzymatic hydrolysis. This method employs β-glucuronidase enzymes to specifically cleave glucuronic acid from metabolites in biological samples like plasma or urine before analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.com This enzymatic approach is a standard procedure in drug conjugate analysis to convert conjugated, more water-soluble metabolites back to their parent forms for easier quantification. sigmaaldrich.com
Ultimately, addressing metabolite instability requires rigorous method development and validation. wiley.com This includes comprehensive stability assessments of the analyte in the presence of its unstable metabolites under various conditions that may be encountered during sample collection, processing, and storage. wiley.com By identifying potential interferences from conjugates early on and implementing a suitable hydrolysis strategy, robust and reliable "fit-for-purpose" assays can be developed for the accurate quantification of trimebutine metabolites like this compound. nih.govresearchgate.net
Data Tables
Table 1: Validation Parameters for LC-MS/MS Quantification of Trimebutine Metabolites in Human Plasma
This table summarizes the performance characteristics of a validated HPLC-MS-MS method for the simultaneous determination of trimebutine and its key metabolites. nih.gov
| Analyte | Concentration Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Mean Extraction Recovery (%) | Inter- and Intra-day Precision (RSD%) | Accuracy (%) |
| Trimebutine Maleate | 1–100 | 1 | 58.2 | <15 | 85–115 |
| N-monodesmethyltrimebutine (Nor-trimebutine) | 1–500 | 1 | 69.6 | <15 | 85–115 |
| This compound | 1–100 | 1 | 51.2 | <15 | 85–115 |
| 3,4,5-trimethoxybenzoic acid (TMBA) | 50–10,000 | 50 | 62.5 | <15 | 85–115 |
Table 2: Impact of Hydrolysis on Incurred Sample Reanalysis (ISR) for a Trimebutine Metabolite
This table conceptually illustrates how an unstable glucuronide conjugate can affect ISR results and how an acidification/hydrolysis step resolves the discrepancy, based on findings from bioanalytical studies. nih.govresearchgate.net
| Sample ID | Initial Analysis (ng/mL) | Reanalysis without Hydrolysis (ng/mL) | % Difference (without Hydrolysis) | Reanalysis with Hydrolysis (ng/mL) | % Difference (with Hydrolysis) |
| Subject A | 460.2 | 537.1 | +16.7% | 465.5 | +1.1% |
| Subject B | 334.3 | 411.8 | +23.2% | 330.9 | -1.0% |
| Subject C | 534.9 | 617.4 | +15.4% | 541.2 | +1.2% |
| Subject D | 351.6 | 402.1 | +14.4% | 348.8 | -0.8% |
Pharmacological and Mechanistic Research Perspectives of N,n Didesmethyl Trimebutine
Role as a Constituent of Trimebutine's Overall Pharmacological Profile
Trimebutine (B1183) undergoes extensive first-pass metabolism in the liver following oral administration. drugbank.comijpt.org The primary metabolic pathway involves N-demethylation, which first produces the main active metabolite, N-monodesmethyltrimebutine (also known as nortrimebutine). nih.govdrugbank.com This primary metabolite can then undergo a second N-demethylation to form N,N-didesmethyl trimebutine. nih.govdrugbank.com Another major metabolic reaction is ester hydrolysis. researchgate.net Consequently, this compound is a downstream product in the metabolic sequence of trimebutine. While N-monodesmethyltrimebutine is known to retain significant pharmacological activity, particularly on the colon, the precise contribution of this compound to the parent drug's therapeutic effects is less defined and is contingent on its own pharmacological characteristics, such as receptor affinity and ion channel modulation. drugbank.comijpt.org
Comparative Pharmacological Activity with Parent Trimebutine and N-Desmethyltrimebutine
Research has primarily focused on comparing the parent drug, trimebutine, with its more abundant and active metabolite, N-desmethyltrimebutine. Data directly characterizing the activity of this compound is limited in the scientific literature.
Trimebutine and its primary metabolite, N-desmethyltrimebutine (NDTMB), exert part of their effects through interaction with peripheral opioid receptors in the gastrointestinal tract. nih.govsci-hub.se Studies using guinea-pig brain membranes have shown that both trimebutine and NDTMB have a higher affinity for μ-opioid receptors compared to δ- and κ-opioid receptors. drugbank.comnih.gov However, their affinity is considerably lower than that of morphine. nih.gov Both compounds are classified as weak opioid agonists. nih.govwikipedia.org
In one study, the receptor selectivity index for μ, δ, and κ receptors was 100:12:14.4 for trimebutine and 100:32:25 for N-desmethyltrimebutine, indicating a preference for the μ-receptor subtype. nih.gov N-desmethyltrimebutine demonstrates a slightly higher relative affinity for δ- and κ-receptors compared to the parent compound. nih.gov Trimebutine is considered a non-selective agonist for intestinal µ, κ, and δ opioid receptors. researchgate.net Specific binding affinity data for this compound at these opioid receptors is not extensively detailed in the available research.
Table 1: Comparative Opioid Receptor Selectivity Data from guinea-pig membrane studies.
| Compound | Receptor Selectivity Index (μ:δ:κ) |
|---|---|
| Trimebutine | 100:12:14.4 |
| N-Desmethyltrimebutine | 100:32:25 |
Trimebutine and N-desmethyltrimebutine are known to modulate various ion channels, which contributes to their local anesthetic and spasmolytic effects. patsnap.comnih.gov
Sodium Channels : Both trimebutine and its N-desmethyl metabolite block sodium channels. nih.govnih.gov Research on rat dorsal root ganglia neurons demonstrated that trimebutine and N-desmethyltrimebutine blocked sodium currents with IC50 values of 0.83 μM and 1.23 μM, respectively. nih.gov Their affinity for sodium channels, labeled by [3H]batrachotoxin, was found to be similar to that of the local anesthetic bupivacaine (B1668057). nih.govnih.gov
L-Type Calcium Channels : Trimebutine has a concentration-dependent effect on L-type calcium channels. nih.govnih.gov At higher concentrations, it inhibits these channels, which is thought to reduce the amplitude of spontaneous contractions in gastrointestinal smooth muscle. drugbank.comnih.gov This inhibition of extracellular Ca2+ influx contributes to the attenuation of membrane depolarization and a decrease in peristalsis. nih.gov
Potassium Channels : Trimebutine inhibits outward potassium currents, including Ca2+-activated K+ channels (IKCa) and delayed rectifier K+ channels (IKv), in rabbit ileal smooth muscle cells. drugbank.comresearchgate.netdrugbank.com This action can lead to membrane depolarization and is suggested to be responsible for the excitatory effects of trimebutine at lower concentrations. nih.govdrugbank.com
Detailed studies specifying the activity of this compound on these particular ion channels are not prominently available.
Table 2: Comparative Sodium Current Inhibition in Rat Dorsal Root Ganglia Neurons
| Compound | IC50 for Sodium Current Blockade |
|---|---|
| Trimebutine | 0.83 ± 0.09 μM |
The local anesthetic properties of trimebutine and its metabolites are linked to their ability to modulate neurotransmitter release. In studies using rat spinal cord slices, N-desmethyltrimebutine was found to block veratridine-induced glutamate (B1630785) release with an IC50 value of 8.5 μM, an efficacy very similar to that of bupivacaine (IC50 = 8.2 μM). nih.gov The parent compound, trimebutine, showed a much weaker effect, with its inhibition being limited to 50% even at a concentration of 100 μM. nih.gov Specific data on the influence of this compound on glutamate release is not available in the cited literature.
In Vitro Cellular and Isolated Tissue Model Studies
In vitro models have been crucial in elucidating the mechanisms of trimebutine and its primary metabolite. Studies on isolated guinea-pig ileum and mouse vas deferens have been used to characterize the opioid receptor activity of trimebutine, demonstrating an inhibition of electrically induced contractions that was antagonized by naloxone. nih.gov Patch-clamp techniques on isolated smooth muscle cells from the rabbit ileum and guinea-pig colon have detailed the effects on potassium and calcium ion channels. nih.govdrugbank.com These studies have shown that trimebutine can inhibit large-conductance Ca2+-activated K+ (BKca) and L-type Ca2+ currents in a dose-dependent manner. nih.gov While these models have been instrumental for studying trimebutine and N-desmethyltrimebutine, specific investigations focusing on the effects of this compound in these systems are not widely reported.
In Vivo Preclinical Animal Model Investigations (e.g., Gastrointestinal Motility Models, Visceral Pain Models)
In vivo animal models have confirmed the pharmacological activities of trimebutine and its metabolites. In dogs, trimebutine has been shown to modulate gastrointestinal and colonic motility. sci-hub.se The parent drug can accelerate gastric emptying and induce a premature phase III of the migrating motor complex in the intestine. semanticscholar.orgresearchgate.net
In a rat model of acute colonic inflammation induced by trinitrobenzene sulfonic acid (TNBS), local administration of both trimebutine and N-desmethyltrimebutine significantly reduced the severity of colitis, an effect potentially linked to their local anesthetic activity via sodium channel blockade. nih.gov Trimebutine has also been shown to decrease reflexes induced by gut distension in animals, suggesting an ability to modulate visceral sensitivity. semanticscholar.orgnih.gov While these studies provide strong evidence for the in vivo efficacy of trimebutine and N-desmethyltrimebutine, parallel investigations into the specific in vivo effects of this compound are not detailed in the available research.
Future Research Directions and Unexplored Aspects of N,n Didesmethyl Trimebutine
Comprehensive Elucidation of Direct Pharmacological Targets and Potency of N,N-Didesmethyl Trimebutine (B1183)
N,N-Didesmethyl trimebutine is known to be a metabolite of trimebutine, formed by the sequential N-demethylation of the parent compound. drugbank.comsmolecule.com While its existence is established, a comprehensive profile of its direct pharmacological targets and their corresponding potencies remains less clear compared to trimebutine and nor-trimebutine.
Beyond these initial findings, there is a significant opportunity to explore other potential targets. For instance, the parent compound, trimebutine, is known to modulate ion channels, including sodium and calcium channels. patsnap.comnih.gov It is plausible that this compound may also interact with these channels, and future studies should aim to quantify its potency at these sites. A thorough investigation using a broad panel of receptor binding and functional assays is necessary to create a complete pharmacological profile. This would involve testing its affinity and efficacy at various opioid receptor subtypes (mu, delta, kappa), different muscarinic receptor subtypes, and a range of ion channels.
Advanced Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
The structural modifications from trimebutine to this compound—specifically the removal of two methyl groups from the nitrogen atom—undoubtedly alter its pharmacological properties. drugbank.comsmolecule.com Advanced Structure-Activity Relationship (SAR) studies are essential to understand how these changes influence its interaction with biological targets.
A key area of investigation would be to synthesize a series of analogs of this compound with systematic modifications to its core structure. For example, altering the length of the alkyl chain, substituting the phenyl group with other aromatic or heterocyclic rings, and modifying the trimethoxybenzoyl moiety could provide valuable insights. nih.gov These analogs could then be screened for their activity at the identified pharmacological targets to build a comprehensive SAR model.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding modes of this compound and its analogs within the active sites of their target receptors. This in-silico approach can help rationalize the observed SAR data and guide the design of new, more potent, and selective analogs. A study on trimebutine derivatives has already demonstrated the potential of such an approach to identify compounds with strong colonic propulsive activity. nih.gov
Investigation of this compound's Specific Contribution to Trimebutine's Therapeutic Effects in Animal Models
Studies have shown that trimebutine and its primary metabolite, nor-trimebutine, can reduce visceral pain perception in animal models. For instance, in a rat model of acute colonic inflammation induced by trinitrobenzene sulfonic acid (TNBS), local administration of trimebutine and nor-trimebutine significantly reduced the severity of colitis, an effect attributed to their local anesthetic activity. nih.gov Similar studies focusing specifically on this compound are needed. By administering this compound directly to animal models of visceral hypersensitivity and motility disorders, researchers can assess its independent effects on pain and gut function.
Furthermore, pharmacokinetic-pharmacodynamic (PK/PD) modeling could be used to correlate the plasma and tissue concentrations of this compound with the observed therapeutic responses following trimebutine administration. This would help to quantify its contribution relative to the parent drug and the primary metabolite.
Development of Novel Analytical Approaches for Enhanced Metabolite Profiling and Characterization
Accurate and sensitive analytical methods are fundamental to understanding the metabolism and disposition of this compound. While methods for the quantification of trimebutine and its major metabolites in human plasma exist, there is always room for improvement and innovation. researchgate.netscispace.comnih.gov
The development of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and novel sample preparation methods, could lead to more comprehensive metabolite profiling. biomedres.usrsc.org For instance, the discovery of a previously unreported glucuronide conjugate of N-desmethyltrimebutine highlighted the importance of robust analytical methods that can account for unstable metabolites. nih.govresearchgate.net An acidification step was introduced into the extraction procedure to hydrolyze the glucuronide and accurately measure the total metabolite concentration. nih.govresearchgate.net
Future research could focus on developing methods that can simultaneously quantify a wider range of trimebutine metabolites, including phase II conjugates of this compound. The use of stable isotope-labeled internal standards for this compound would also enhance the accuracy and precision of quantification in biological matrices. Furthermore, exploring advanced separation techniques like supercritical fluid chromatography (SFC) and hydrophilic interaction liquid chromatography (HILIC) could offer improved resolution and shorter analysis times for these polar metabolites. biomedres.us
Q & A
Q. What preclinical safety data are required to justify Nor-TMB’s progression to clinical trials?
- Methodological Answer : Include acute/chronic toxicity studies (rodent and non-rodent), genotoxicity assays (e.g., micronucleus test), and cardiovascular safety pharmacology (e.g., QT prolongation risk). Adhere to ICH S7A/S7B guidelines. Provide metabolite profiling to rule out toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
